N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further reactions to introduce the sulfamoyl and dioxine groups . The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Scientific Research Applications
N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. Molecular docking studies have shown that it binds to active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can be compared with other benzothiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar benzothiazole core but different substituents.
Ritonavir: An antiretroviral drug that also contains a benzothiazole moiety.
Abafungin: An antifungal agent with a benzothiazole structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5S2/c13-22(17,18)7-1-2-8-10(5-7)21-12(14-8)15-11(16)9-6-19-3-4-20-9/h1-2,5-6H,3-4H2,(H2,13,17,18)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQUMPZSJWOQMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.